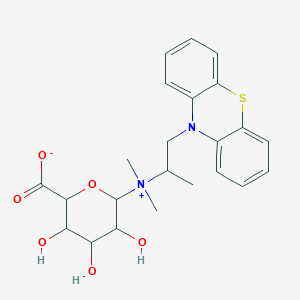

Promethazine N-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プロメタジン N-グルクロン酸抱合体は、第一世代の抗ヒスタミン薬であるプロメタジンの代謝産物です。この化合物は、グルクロン酸がプロメタジンに結合するグルクロン酸抱合と呼ばれるプロセスによって生成されます。このプロセスは、プロメタジンの水溶性を高め、体からの排泄を促進します。プロメタジン N-グルクロン酸抱合体は、主に薬物代謝における役割と潜在的な治療的用途について研究されています。

2. 製法

合成ルートおよび反応条件: プロメタジン N-グルクロン酸抱合体の合成には、プロメタジンとグルクロン酸の抱合が含まれます。この反応は、通常、UDP-グルクロン酸転移酵素と呼ばれる酵素によって触媒されます。反応条件には、酵素の活性を確保するために、最適なpHと温度を維持することが含まれます。このプロセスは、肝ミクロソームまたは組換え酵素を使用してin vitroで行うことができます。

工業生産方法: プロメタジン N-グルクロン酸抱合体の工業生産には、大規模な酵素反応が含まれます。このプロセスは、プロメタジンの抽出から始まり、続いてUDP-グルクロン酸転移酵素を使用してグルクロン酸と抱合されます。その後、反応混合物をクロマトグラフィー技術を使用して精製し、目的の生成物を単離します。

3. 化学反応の分析

反応の種類: プロメタジン N-グルクロン酸抱合体は、主に加水分解および酸化反応を起こします。加水分解は、酸性または塩基性条件下で起こり、グルクロン酸部分を切断します。酸化反応は、プロメタジンの構造をさらに修飾し、スルホキシドまたはその他の酸化された誘導体を生成する可能性があります。

一般的な試薬と条件:

加水分解: 塩酸または水酸化ナトリウムを使用する、酸性または塩基性条件。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤。

生成される主な生成物:

加水分解: プロメタジンとグルクロン酸。

酸化: プロメタジン スルホキシドおよびその他の酸化された誘導体。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Promethazine N-Glucuronide involves the conjugation of promethazine with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include maintaining an optimal pH and temperature to ensure the enzyme’s activity. The process can be carried out in vitro using liver microsomes or recombinant enzymes.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions. The process begins with the extraction of promethazine, followed by its conjugation with glucuronic acid using UDP-glucuronosyltransferase. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

化学反応の分析

Types of Reactions: Promethazine N-Glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Oxidation reactions can further modify the promethazine structure, potentially forming sulfoxides or other oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

Hydrolysis: Promethazine and glucuronic acid.

Oxidation: Promethazine sulfoxide and other oxidized derivatives.

科学的研究の応用

プロメタジン N-グルクロン酸抱合体は、いくつかの科学研究の応用を持っています。

化学: グルクロン酸抱合およびII相代謝を研究するためのモデル化合物として使用されます。

生物学: 薬物代謝および解毒過程における役割について調査されています。

医学: 潜在的な治療効果と、プロメタジン代謝のバイオマーカーとしての可能性について探求されています。

産業: 薬物試験とモニタリングのための分析方法の開発に使用されます。

作用機序

プロメタジン N-グルクロン酸抱合体は、主にその親化合物であるプロメタジンを通じて作用します。プロメタジンは、ヒスタミン H1 受容体のアンタゴニストとして作用し、アレルギー反応からの緩和を提供します。また、ムスカリン受容体およびドーパミン受容体とも相互作用し、鎮静作用と制吐作用に貢献します。グルクロン酸抱合プロセスは、プロメタジンの溶解性と排泄を強化し、その毒性を軽減し、治療効果を延長します。

類似化合物との比較

プロメタジン N-グルクロン酸抱合体は、以下のような他のグルクロン酸抱合代謝産物と比較することができます。

モルヒネ-6-グルクロン酸抱合体: 鎮痛作用を持つモルヒネの活性代謝産物。

ラロキシフェン O-グルクロン酸抱合体: 骨粗鬆症の治療に使用されるラロキシフェンの代謝産物。

シロドシン O-グルクロン酸抱合体: 良性前立腺肥大の治療に使用されるシロドシンの代謝産物。

独自性: プロメタジン N-グルクロン酸抱合体は、広く使用されている抗ヒスタミン薬であるプロメタジンから生成されるため、独特です。その研究は、プロメタジンの代謝と解毒に関する洞察を提供し、薬物相互作用と治療効果の理解に貢献します。

特性

分子式 |

C23H28N2O6S |

|---|---|

分子量 |

460.5 g/mol |

IUPAC名 |

6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3 |

InChIキー |

ABNKYMDJQOWLOF-UHFFFAOYSA-N |

正規SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)

![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)

![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)